molecular formula C5H5N5 B174118 [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine CAS No. 13223-53-5

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B174118
CAS No.: 13223-53-5
M. Wt: 135.13 g/mol
InChI Key: IDWOVLRXXSZXNI-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine compound has been found to interact with several biological targets. It has been reported to possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents . It has also been reported as an antitumor agent, a corticotropin-releasing factor 1 receptor antagonist, and a calcium channel modulator . These targets play crucial roles in various biological processes, including cell growth, immune response, and signal transduction.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, as a corticotropin-releasing factor 1 receptor antagonist, it can inhibit the activity of this receptor, leading to a decrease in the release of corticotropin and subsequent effects . As a calcium channel modulator, it can alter the flow of calcium ions through the cell membrane, affecting various cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, in its role as an antitumor agent, it has been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression can lead to the inhibition of cell growth and proliferation, contributing to its antitumor effects .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it has been found to dose-dependently inhibit the growth and colony formation of MGC-803 cells, a gastric cancer cell line . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the annulation of a triazole fragment to a pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases with iron (III) chloride, leading to the formation of the [1,2,4]triazolo[1,5-a]pyrimidine system .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times . This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities and improved pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[1,5-c]pyrimidine
  • [1,2,4]Triazolo[4,3-a]pyrimidine
  • [1,2,4]Triazolo[4,3-c]pyrimidine

Uniqueness

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific arrangement of nitrogen atoms within the triazole and pyrimidine rings. This arrangement confers distinct biological activities and makes it a valuable scaffold for drug development. Compared to its isomers, this compound has been more extensively studied and utilized in medicinal chemistry .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWOVLRXXSZXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390293
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-53-5
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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